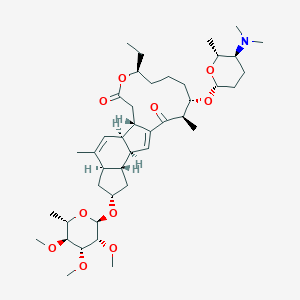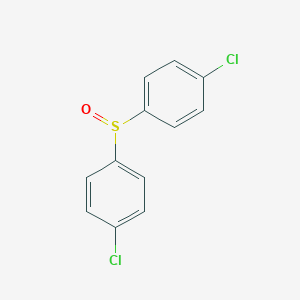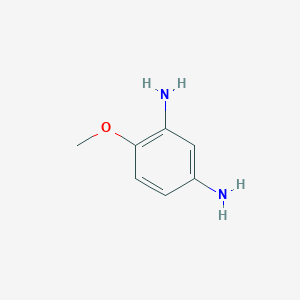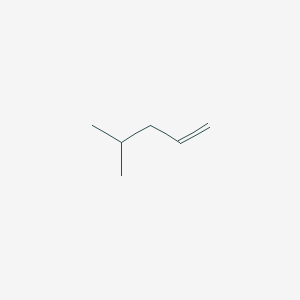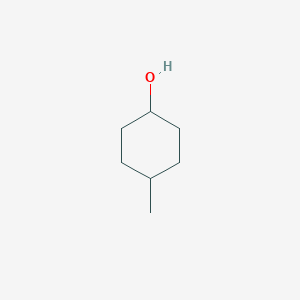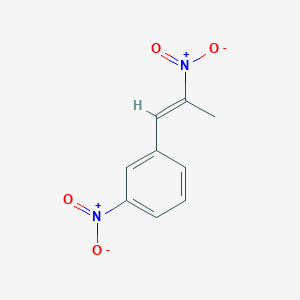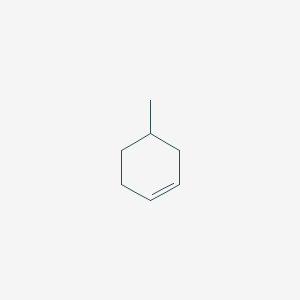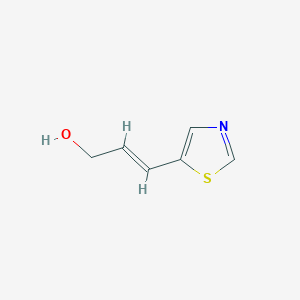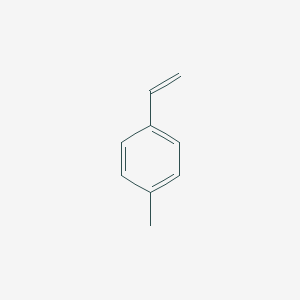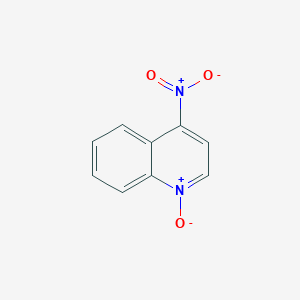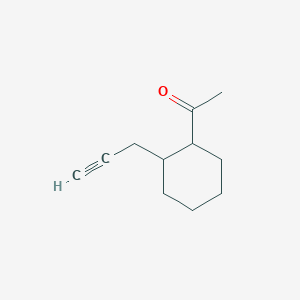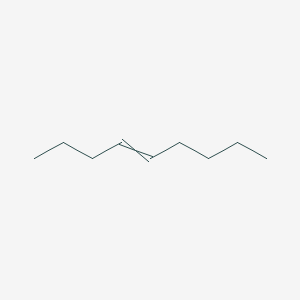![molecular formula C8H3ClF3NOS B165762 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole CAS No. 133840-96-7](/img/structure/B165762.png)
2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole
Vue d'ensemble
Description
“2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole” is a chemical compound with the molecular formula C8H3ClF3NOS . It is used in various chemical reactions and has several properties that make it interesting for research and development .
Synthesis Analysis
The synthesis of “2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole” involves several steps. One approach starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The compound also contains a trifluoromethoxy group and a chlorine atom .
Chemical Reactions Analysis
“2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole” can participate in various chemical reactions. For instance, it can react with ethyl (N-arylhydrazono)-chloroacetates in the presence of triethylamine to produce specific products .
Physical And Chemical Properties Analysis
“2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole” has a molecular weight of 253.63 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 250.8±35.0 °C at 760 mmHg, and a flash point of 105.5±25.9 °C . The compound has a molar refractivity of 52.6±0.3 cm3, a polar surface area of 50 Å2, and a logP of 4.36 .
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation : A study by Bannimath et al. (2010) involved synthesizing compounds from 2-(5-amino-oxazol/thiazol-2-amino)-benzothiazole, indicating its use in creating new pharmacological agents (Bannimath, Sambireddy, Purohit, & Pujar, 2010).
Catalytic Reduction and Antioxidant Studies : Ayodhya and Veerabhadram (2019) reported the use of benzo[d]thiazol derivatives in the fabrication of CuO nanoparticles, which showed significant catalytic conversion in the reduction of 4-Nitrophenol and possessed antioxidant properties (Ayodhya & Veerabhadram, 2019).
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : Janardhan et al. (2014) used N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as a building block for synthesizing thiazolo[3,2-a]pyrimidinone products, showing its utility in complex chemical syntheses (Janardhan, Srinivas, Rajitha, & Péter, 2014).
DNA-Binding and Antimicrobial Investigation : Rambabu et al. (2021) explored the DNA-binding and antimicrobial properties of mononuclear Cu(II) Schiff base complexes originating from benzo[d]thiazol, suggesting its application in biochemistry and molecular biology (Rambabu, Daravath, Shankar, & Shivaraj, 2021).
Ethylene Polymerization : Jia and Jin (2009) used benzo[d]thiazol-2-yl phenol derivatives in the synthesis of titanium and zirconium complexes, which were effective catalysts for ethylene polymerization, indicating its use in material science (Jia & Jin, 2009).
Synthesis and Characterization of Benzothiazole Derivatives : Inkaya (2018) conducted studies on the benzo[d]thiazole derivative, providing insights into its molecular geometry and thermodynamic behavior, which is vital for chemical engineering applications (Inkaya, 2018).
Safety And Hazards
When handling “2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole”, safety precautions should be taken to avoid exposure. If contact with the eyes occurs, they should be flushed with copious amounts of water for at least 15 minutes. If the compound is inhaled, the affected individual should be moved to fresh air. In severe cases or if symptoms persist, medical attention should be sought .
Orientations Futures
The future research directions for “2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole” could involve further exploration of its synthesis, chemical reactions, and biological activities. For instance, the compound could be used to synthesize new derivatives with potential anti-oxidant and anti-inflammatory properties .
Propriétés
IUPAC Name |
2-chloro-6-(trifluoromethoxy)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NOS/c9-7-13-5-2-1-4(3-6(5)15-7)14-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGSYGPSOLZOOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434592 | |
| Record name | 2-Chloro-6-(trifluoromethoxy)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole | |
CAS RN |
133840-96-7 | |
| Record name | 2-Chloro-6-(trifluoromethoxy)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


